Germanium(II) bromide (GeBr2, CAS: 24415-00-7) is a critical low-valent group 14 halide that serves as a highly reactive germylene source and a specialized precursor for advanced materials[1]. Unlike the more common Ge(IV) compounds, GeBr2 features germanium in the +2 oxidation state, granting it unique carbene-like reactivity and reductive properties [2]. As a solid at room temperature, it offers distinct handling advantages over liquid germanium halides. In industrial and advanced laboratory settings, GeBr2 is primarily procured for the synthesis of organogermanium compounds, the deposition of germanium-based semiconductor films, and as a core structural component or dopant in lead-free and mixed-halide perovskite solar cells, where it dictates critical optoelectronic properties [3].
Substituting Germanium(II) bromide with other germanium halides fundamentally disrupts both process compatibility and material performance [1]. Replacing GeBr2 with Germanium(IV) bromide (GeBr4) alters the oxidation state, shifting the compound from a reactive germylene (reductant/insertion agent) to a Lewis acidic oxidant, which completely changes the reaction pathway in organometallic synthesis [2]. Furthermore, substituting GeBr2 with Germanium(II) iodide (GeI2) or Germanium(II) chloride (GeCl2) modifies the Lewis softness and steric bulk of the halide ligands. In perovskite applications, switching from GeBr2 to GeI2 narrows the bandgap and alters the crystallization kinetics, while in chemical vapor deposition (CVD), the softer bromide ligands in GeBr2 exhibit distinctly different dehalosilylation rates compared to the harder chloride ligands in GeCl2 [3].
For precise stoichiometric formulations in glovebox environments, the physical state of the precursor is critical. Germanium(II) bromide is a stable solid with a melting point of 120–125 °C, whereas its Ge(IV) analog, Germanium(IV) bromide (GeBr4), is a volatile liquid with a melting point of approximately 26 °C [1]. This quantitative difference in phase at room temperature means that GeBr2 can be accurately weighed as a solid powder for perovskite inks or organometallic reactions, avoiding the high vapor pressure, fuming, and dispensing challenges associated with liquid GeBr4 [2].
| Evidence Dimension | Melting point and physical state at 25 °C |
| Target Compound Data | GeBr2: Solid, MP 120–125 °C |
| Comparator Or Baseline | GeBr4: Liquid, MP ~26 °C |
| Quantified Difference | Phase difference at room temperature (>90 °C difference in melting point) |
| Conditions | Standard ambient temperature and pressure (SATP) |
Procuring the solid Ge(II) form enables high-precision gravimetric dosing for sensitive formulations, eliminating the handling risks of volatile liquid precursors.
In the development of lead-free halide perovskites, the choice of germanium halide directly dictates the optical bandgap. Density functional theory (DFT) calculations and experimental optical studies show that integrating Germanium(II) bromide to form CsGeBr3 yields a wider direct bandgap (calculated at ~1.37 eV) compared to the iodine-based analog, CsGeI3, which typically exhibits a narrower bandgap [1]. Furthermore, in mixed-halide systems (e.g., CH3NH3Pb1-xGexBr2xI3-2x), the specific incorporation of GeBr2 maintains a highly desirable bandgap of approximately 1.60 eV while improving long-term device efficiency up to 5.96% after 1,000 hours [2].
| Evidence Dimension | Optical bandgap (Eg) |
| Target Compound Data | CsGeBr3: ~1.37 eV (PBE calculated) |
| Comparator Or Baseline | Sn-based or I-based analogs (e.g., CsSnBr3 at 0.64 eV) |
| Quantified Difference | Significant bandgap widening (>0.7 eV vs Sn analogs) and structural tuning vs iodides |
| Conditions | First-principles calculations and thin-film optical absorbance |
Buyers engineering tandem solar cells or tunable photodetectors must select GeBr2 over GeI2 to access wider bandgaps suitable for top-cell light harvesting.
When used as a metal halide precursor for the deposition of germanium chalcogenides (e.g., GeSe), GeBr2 exhibits distinct reaction kinetics compared to GeCl2. Because the bromide ion is a larger, softer base than the chloride ion, the dehalosilylation reaction between GeBr2 and alkylsilyl compounds proceeds more slowly than with GeCl2 [1]. This kinetic difference results in altered growth rates and impurity profiles during pulsed CVD/ALD processes. While GeCl2 (often stabilized as a dioxane adduct) reacts rapidly, GeBr2 provides a slower, more controlled reaction pathway that can be leveraged when highly moderated deposition rates are required [2].
| Evidence Dimension | Reactivity with alkylsilyl precursors (dehalosilylation) |
| Target Compound Data | GeBr2: Slower reaction kinetics (soft base) |
| Comparator Or Baseline | GeCl2: Faster reaction kinetics (harder base) |
| Quantified Difference | Qualitative kinetic reduction due to increased atomic radius and softness of Br vs Cl |
| Conditions | Pulsed CVD/ALD with (TMS)2Se or similar silyl precursors |
Process engineers must select GeBr2 when slower, kinetically controlled surface reactions are required, whereas GeCl2 is preferred for rapid saturation.
Because GeBr2 widens the optical bandgap compared to iodine-based precursors, it is the optimal choice for synthesizing CsGeBr3 or mixed-halide (MAGexPb1–xBr2xI3–2x) perovskite absorber layers. It is specifically procured for tandem solar cell architectures where a wider bandgap top cell is required to maximize overall power conversion efficiency [1].
In advanced organometallic chemistry, GeBr2 serves as a critical Ge(II) starting material. Its solid state allows for precise stoichiometric control, and its softer bromide ligands offer different insertion and substitution kinetics compared to GeCl2, making it ideal for synthesizing novel cyclic digermenes and base-stabilized germylene complexes[2].
For the deposition of germanium-containing thin films (such as GeSe for OTS selectors) where rapid dehalosilylation leads to poor conformality, the softer Lewis acid character of GeBr2 slows down the reaction with alkylsilyl precursors. This makes it a specialized alternative to GeCl2 when kinetically moderated film growth is necessary [3].